molecular formula C11H18Cl2N2 B1423536 2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride CAS No. 1354952-33-2

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride

Cat. No.: B1423536
CAS No.: 1354952-33-2
M. Wt: 249.18 g/mol
InChI Key: XUKXKIUEGKYDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C11H16N22HClC_{11}H_{16}N_2\cdot 2HCl, with a molecular weight of 249.18 g/mol. The compound appears as a powder and is stable at room temperature. Its structural characteristics are summarized in the following table:

PropertyValue
Chemical Formula C₁₁H₁₆N₂·2HCl
Molecular Weight 249.18 g/mol
IUPAC Name 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine dihydrochloride
Appearance Powder
Storage Temperature Room Temperature

Antitumor Activity

Research has indicated that related tetrahydroquinoline derivatives exhibit significant antitumor activity. A study evaluated various tetrahydroquinoline compounds and found several derivatives with IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, compounds derived from tetrahydroquinoline displayed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's IC50 of 37.5 µg/mL .

Neuropharmacological Effects

Tetrahydroquinoline derivatives have been studied for their neuropharmacological properties. In particular, they have shown promise as potential treatments for neurodegenerative diseases due to their ability to interact with neurotransmitter systems. For example, compounds in this class may modulate dopamine and serotonin receptors, which are crucial in the treatment of conditions like Parkinson's disease and depression .

Case Study 1: Antitumor Efficacy

A specific study synthesized novel tetrahydroquinoline derivatives and tested their antitumor efficacy against various cancer cell lines. The results indicated that certain derivatives not only inhibited tumor growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress and improve cognitive function in animal models of Alzheimer's disease .

Scientific Research Applications

Research indicates that 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains using microdilution broth susceptibility assays.

Anticancer Properties

The compound has shown potential as an anticancer agent by interacting with specific enzymes or receptors in biological systems. This interaction may modulate their activity and influence critical signaling pathways involved in cancer progression.

Neurodegenerative Disease Research

Recent studies have explored the compound's potential in addressing neurodegenerative diseases such as Alzheimer's disease. Its design allows for dual-target inhibition of cholinesterases and monoamine oxidases, which are crucial in the pathology of such diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli and B. cereus
AnticancerModulates enzyme activity related to cancer pathways
NeuroprotectivePotential dual-target inhibitor for Alzheimer's disease

Antimicrobial Evaluation

In a study evaluating the antibacterial activity of various compounds, this compound demonstrated significant activity against E. coli and Bacillus cereus. The results indicated a promising profile for further development as an antimicrobial agent.

Cancer Research

Another investigation focused on the compound's role in modulating cellular signaling pathways associated with cancer cell survival. The study highlighted its potential as a therapeutic candidate for targeting specific cancer types through enzyme inhibition.

Neurodegenerative Disease Studies

Research into the compound's effects on neurodegenerative diseases has shown promise. It has been designed to inhibit both cholinesterases and monoamine oxidases effectively, suggesting its utility in developing multi-targeted agents for treating Alzheimer's disease.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKXKIUEGKYDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)CCN)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.